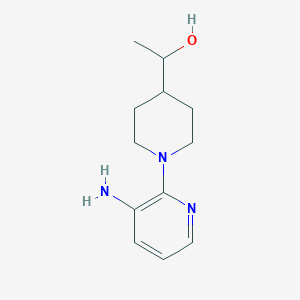1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol
CAS No.: 1691997-59-7
Cat. No.: VC3111961
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1691997-59-7 |
|---|---|
| Molecular Formula | C12H19N3O |
| Molecular Weight | 221.3 g/mol |
| IUPAC Name | 1-[1-(3-aminopyridin-2-yl)piperidin-4-yl]ethanol |
| Standard InChI | InChI=1S/C12H19N3O/c1-9(16)10-4-7-15(8-5-10)12-11(13)3-2-6-14-12/h2-3,6,9-10,16H,4-5,7-8,13H2,1H3 |
| Standard InChI Key | SQZWGIHXWIVHCG-UHFFFAOYSA-N |
| SMILES | CC(C1CCN(CC1)C2=C(C=CC=N2)N)O |
| Canonical SMILES | CC(C1CCN(CC1)C2=C(C=CC=N2)N)O |
Introduction
Physical and Chemical Properties
1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol is characterized by specific physical and chemical properties that define its behavior in various environments. The compound has a molecular formula of C12H19N3O with a molecular weight of 221.30 g/mol . It is classified as an aminopyridine derivative with piperidine and alcohol functional groups.
Basic Properties
Table 1: Physical and Chemical Properties of 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol
The compound features an alcohol group attached to the 4-position of the piperidine ring, which contributes to its potential hydrogen bonding capabilities and influences its solubility profile. The aminopyridine moiety provides additional sites for hydrogen bonding and potential interaction with biological targets.
Structural Characteristics
1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol possesses a complex structure with multiple functional groups that determine its chemical behavior and potential biological activity. Understanding these structural elements is crucial for predicting its reactivity and applications.
Molecular Structure
The compound contains three key structural components:
-
An aminopyridine fragment with a primary amine group at the 3-position
-
A piperidine ring connected to the 2-position of the pyridine
-
An ethanol group (1-hydroxyethyl) at the 4-position of the piperidine ring
This arrangement creates a molecule with multiple potential interaction sites, including:
-
A primary amine group that can act as a hydrogen bond donor
-
A pyridine nitrogen that can act as a hydrogen bond acceptor
-
A tertiary amine within the piperidine ring
-
A secondary alcohol group that can function as both hydrogen bond donor and acceptor
Molecular Identifiers
The compound can be represented using several standardized chemical notations:
-
InChI: InChI=1S/C12H19N3O/c1-9(16)10-4-3-7-15(8-10)12-11(13)5-2-6-14-12/h2,5-6,9-10,16H,3-4,7-8,13H2,1H3 (based on closely related structure)
These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature.
Chemical Reactivity
The reactivity of 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol is determined by its functional groups, each contributing to potential chemical transformations and interactions.
Reactive Sites
The compound contains several reactive sites:
-
Primary Amine Group: The primary amine at the 3-position of the pyridine ring can participate in various reactions, including:
-
Acylation reactions to form amides
-
Reductive amination to form secondary amines
-
Formation of imines and Schiff bases
-
-
Secondary Alcohol Group: The hydroxyl group can undergo:
-
Oxidation to ketones
-
Dehydration to form alkenes
-
Esterification reactions
-
Etherification
-
-
Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring can participate in nucleophilic aromatic substitution reactions.
-
Piperidine Nitrogen: The tertiary amine in the piperidine ring can act as a nucleophile or as a base in various reactions.
Stability Considerations
The compound likely shows stability patterns similar to other aminopyridines, including:
-
Potential sensitivity to oxidation, particularly at the primary amine position
-
Stability issues under strongly acidic conditions due to protonation of the basic nitrogen atoms
-
Possible light sensitivity, common in aromatic amine compounds
Related Compounds
Several structurally related compounds have been documented in the chemical literature, providing context for understanding the potential properties and applications of 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol.
Structural Analogs
Table 2: Structurally Related Compounds
These structural analogs share common functional elements but differ in the specific arrangement or nature of the substituents. Such variations can lead to significant differences in biological activity, physicochemical properties, and application potential.
Functional Relatives
Beyond strict structural analogs, several compound classes share functional similarities with 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol:
-
Piperazine Derivatives: Compounds such as 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone demonstrate similar nitrogen-rich heterocyclic structures with potential for comparable applications.
-
Pyrimidine-Containing Heterocycles: Compounds like 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one represent another class of nitrogen-rich heterocycles with documented biological activities, particularly as phosphodiesterase inhibitors .
-
Alternative Aminopyridine Derivatives: Various aminopyridine compounds feature in pharmaceutical research, including those detailed in kinase inhibitor studies .
Current Research and Development
Based on the available search results, several research areas involve compounds with structural features similar to 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol, suggesting potential directions for its development.
Research Trends
-
Medicinal Chemistry Applications: The aminopyridine scaffold continues to be explored in medicinal chemistry for various therapeutic applications, including as kinase inhibitors and receptor modulators .
-
Novel Synthetic Methodologies: Research into efficient synthesis of complex nitrogen-containing heterocycles, including selective functionalization of pyridine rings and stereoselective introduction of chiral centers, remains active .
-
Structure-Activity Relationship Studies: Systematic modification of aminopyridine-containing compounds to optimize biological activity and pharmacokinetic properties represents an ongoing research focus .
Patent Landscape
Several patents describe compounds with structural features similar to 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol:
-
Patent WO2018138362A1 discusses N-{2-(piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-7-yl)acetamide derivatives as ROR-gamma modulators for treating autoimmune diseases .
-
Patent WO2021013864A1 describes 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives with potential pharmaceutical applications .
-
US Patent 8697876B2 details processes for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide derivatives .
These patents suggest ongoing interest in compounds containing aminopyridine and piperidine scaffolds for various therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume